molecular formula C16H21N5O4S B3946532 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine

Cat. No. B3946532
M. Wt: 379.4 g/mol
InChI Key: FOARMBKMJQKGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine, also known as DNPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNPP belongs to the class of piperazine derivatives and has a molecular formula of C17H22N6O4S.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. The compound has been demonstrated to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, this compound has been shown to modulate immune responses by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound has been shown to have high potency against various cancer cell lines and microbial strains, making it a valuable tool for studying the mechanisms of cancer and microbial infections. Additionally, this compound has high selectivity for its target enzymes and signaling pathways, reducing the risk of off-target effects. However, this compound also has limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

For 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine research include the development of novel derivatives with improved potency, selectivity, and solubility. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. This compound research may also lead to the discovery of new targets for cancer and microbial therapy, as well as new strategies for modulating immune responses. Overall, this compound has significant potential for advancing scientific research and improving human health.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. The compound has been shown to have potent inhibitory effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been demonstrated to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-12-10-13(2)20(17-12)16-11-14(4-5-15(16)21(22)23)18-6-8-19(9-7-18)26(3,24)25/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOARMBKMJQKGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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